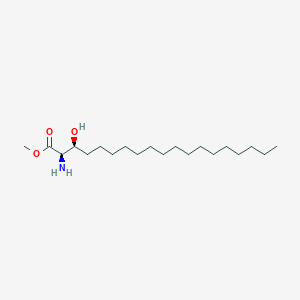
N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step usually involves the reaction of the pyrimidine intermediate with methanesulfonyl chloride under basic conditions.
Attachment of the 4-Fluorophenyl Group: This can be done through a nucleophilic substitution reaction using 4-fluoroaniline.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with a suitable amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide
- N-(4-Bromophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide
- N-(4-Methylphenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide
Uniqueness
N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Número CAS |
923291-82-1 |
|---|---|
Fórmula molecular |
C12H10FN3O3S |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-methylsulfonylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H10FN3O3S/c1-20(18,19)12-14-6-8(7-15-12)11(17)16-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,16,17) |
Clave InChI |
JPXWHXFMVRVQQL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C=N1)C(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
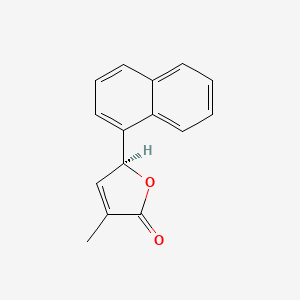
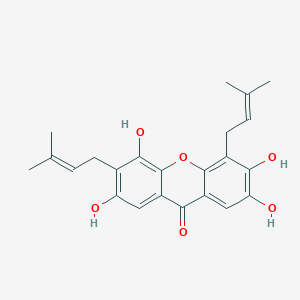
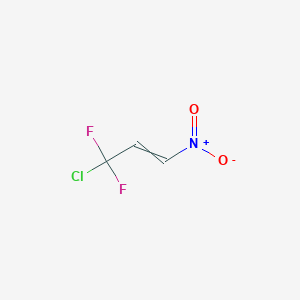
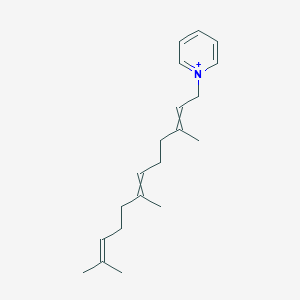
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)

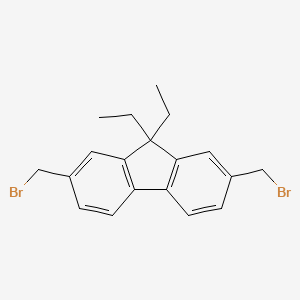
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
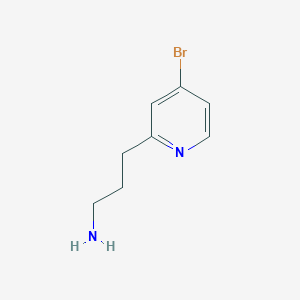
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
